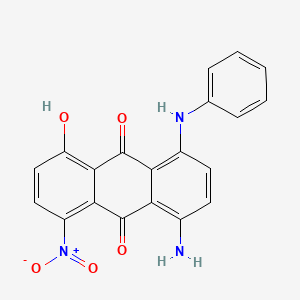![molecular formula C10H19N B13146147 8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
8,8-Dimethylbicyclo[4.2.0]octan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethylbicyclo[4.2.0]octan-7-amine is a bicyclic amine compound with the molecular formula C10H19N. This compound is characterized by its unique bicyclo[4.2.0]octane structure, which includes two fused cyclohexane rings with a nitrogen atom at the 7th position. The presence of two methyl groups at the 8th position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclo[4.2.0]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The nitrogen atom is introduced at the 7th position through a series of reactions, such as amination or reductive amination.
Addition of methyl groups: The methyl groups at the 8th position are introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethylbicyclo[4.2.0]octan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8,8-Dimethylbicyclo[4.2.0]octan-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethylbicyclo[4.2.0]octan-7-one: A ketone derivative with similar bicyclic structure but different functional group.
8,8-Dimethylbicyclo[4.2.0]octane: A hydrocarbon with the same bicyclic core but lacking the amine group.
Uniqueness
8,8-Dimethylbicyclo[4.2.0]octan-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the bicyclic structure and the amine functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[4.2.0]octan-7-amine |
InChI |
InChI=1S/C10H19N/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
YWVNNWMOZXIYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


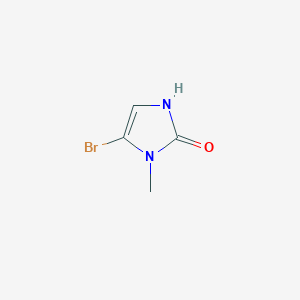
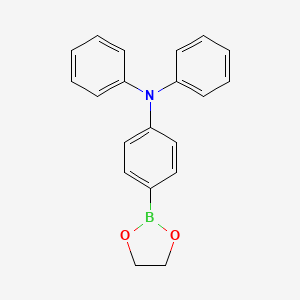
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

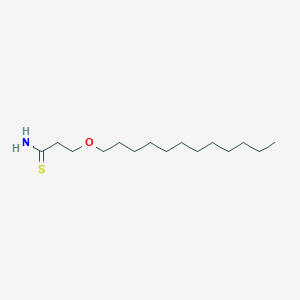
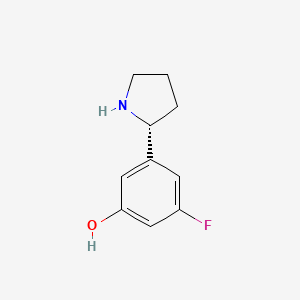
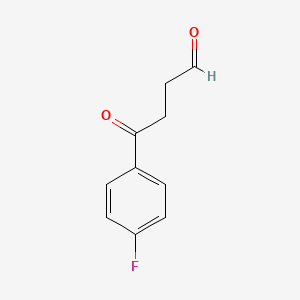
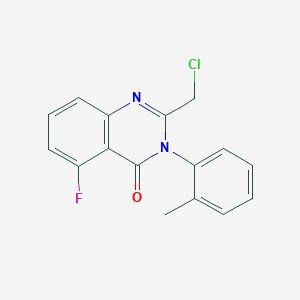
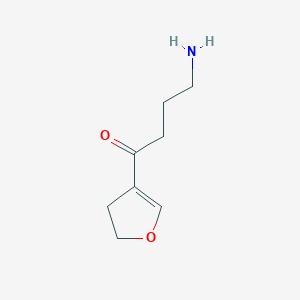
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)

